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molecular formula C10H15ClN4O2 B8505991 Ethyl 2-(3-aminoazetidin-1-YL)pyrimidine-5-carboxylate hcl

Ethyl 2-(3-aminoazetidin-1-YL)pyrimidine-5-carboxylate hcl

Cat. No. B8505991
M. Wt: 258.70 g/mol
InChI Key: LKGJTDSIQHTMHS-UHFFFAOYSA-N
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Patent
US07932246B2

Procedure details

4M HCl in dioxane (15 ml) was added to ethyl 2-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}pyrimidine-5-carboxylate (323 mg, 1 mmol) and the reaction stirred at r.t. for 30 min. The suspension was concentrated in vacuo to give the title compound as a white solid (323 mg, quant.). LCMS purity 78%, m/z 223 [M+H]+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}pyrimidine-5-carboxylate
Quantity
323 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC([NH:9][CH:10]1[CH2:13][N:12]([C:14]2[N:19]=[CH:18][C:17]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:16][N:15]=2)[CH2:11]1)=O)(C)(C)C>O1CCOCC1>[ClH:1].[NH2:9][CH:10]1[CH2:11][N:12]([C:14]2[N:19]=[CH:18][C:17]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:16][N:15]=2)[CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ethyl 2-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}pyrimidine-5-carboxylate
Quantity
323 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CN(C1)C1=NC=C(C=N1)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at r.t. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.NC1CN(C1)C1=NC=C(C=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 323 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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